4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, fluorinated, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic substitution:
Fluorination: The selective introduction of a fluorine atom at the 3-position of the benzene ring.
Sulfonamide formation: The reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Thiophene attachment: The coupling of the thiophene moiety to the ethyl chain through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential interactions with proteins, while the fluorine atom could enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene moiety, which may affect its binding properties and reactivity.
4-ethoxy-3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Substitution of fluorine with chlorine could alter its chemical properties and biological activity.
4-methoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: The methoxy group could influence its solubility and reactivity compared to the ethoxy group.
Uniqueness
The unique combination of ethoxy, fluoro, sulfonamide, and thiophene groups in 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide provides it with distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S2/c1-2-20-14-4-3-11(7-12(14)15)22(18,19)16-8-13(17)10-5-6-21-9-10/h3-7,9,13,16-17H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMXVOXTKBJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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